molecular formula C8H12N4O4 B15215562 5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2h)-one CAS No. 50-92-0

5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B15215562
CAS No.: 50-92-0
M. Wt: 228.21 g/mol
InChI Key: ZPYDYSQNSAQWMR-UHFFFAOYSA-N
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Description

5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one is a complex organic compound with a unique structure that includes a triazine ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triazine ring can produce partially or fully reduced triazine derivatives.

Scientific Research Applications

5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-amino-2H-tetrazole
  • 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde

Uniqueness

Compared to similar compounds, 5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one stands out due to its unique combination of a triazine ring and a tetrahydrofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

50-92-0

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one

InChI

InChI=1S/C8H12N4O4/c9-6-2-10-12(8(15)11-6)7-1-4(14)5(3-13)16-7/h2,4-5,7,13-14H,1,3H2,(H2,9,11,15)

InChI Key

ZPYDYSQNSAQWMR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C(=O)N=C(C=N2)N)CO)O

Origin of Product

United States

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